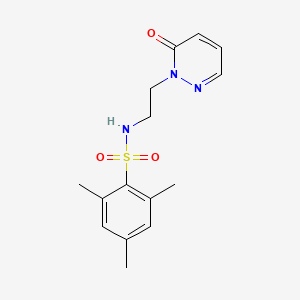
2,4,6-trimethyl-N-(2-(6-oxopyridazin-1(6H)-yl)ethyl)benzenesulfonamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Beschreibung
2,4,6-trimethyl-N-(2-(6-oxopyridazin-1(6H)-yl)ethyl)benzenesulfonamide is a useful research compound. Its molecular formula is C15H19N3O3S and its molecular weight is 321.4. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biologische Aktivität
2,4,6-Trimethyl-N-(2-(6-oxopyridazin-1(6H)-yl)ethyl)benzenesulfonamide (CAS Number: 1049495-09-1) is a compound that has garnered attention for its potential biological activities. This article reviews the compound's biological properties, focusing on its inhibitory effects on various enzymes and its implications in anti-inflammatory therapies.
Chemical Structure and Properties
- Molecular Formula : C₁₅H₁₉N₃O₃S
- Molecular Weight : 321.4 g/mol
- IUPAC Name : 2,4,6-trimethyl-N-[2-(6-oxopyridazin-1-yl)ethyl]benzenesulfonamide
Biological Activity Overview
The compound has been evaluated for its activity against several targets, particularly focusing on its inhibitory effects on carbonic anhydrases (CAs), cyclooxygenases (COX), and lipoxygenases (5-LOX). These enzymes are critical in various physiological processes and are often implicated in inflammatory responses.
Carbonic Anhydrases (CAs)
CAs are zinc-containing enzymes that catalyze the reversible hydration of carbon dioxide. The compound has shown significant inhibitory activity against multiple isoforms of human carbonic anhydrases:
| Enzyme Isoform | Inhibition Constant (K_I) |
|---|---|
| hCA I | 45.1 nM |
| hCA II | 5.3 nM |
| hCA IX | 4.9 nM |
| hCA XII | 8.7 nM |
The benzyloxy derivative of the compound exhibited the highest potency against hCA II, with a K_I value of 5.3 nM, indicating strong potential for therapeutic applications targeting this isoform .
Cyclooxygenases (COX)
Cyclooxygenases are key enzymes in the conversion of arachidonic acid to prostaglandins, which mediate inflammation and pain. The compound was tested for its inhibitory effects on COX-1 and COX-2:
| Enzyme | Inhibition Activity |
|---|---|
| COX-1 | Moderate activity |
| COX-2 | Significant activity |
The data suggest that the compound could serve as a dual inhibitor of COX enzymes, contributing to its anti-inflammatory profile .
Lipoxygenases (5-LOX)
5-LOX is involved in the production of leukotrienes from arachidonic acid, which play a role in inflammatory responses. The compound demonstrated moderate inhibition of this enzyme as well.
Case Studies
Recent studies have highlighted the potential of pyridazine derivatives, including this compound, as multi-target anti-inflammatory agents. For instance:
- Study on Anti-inflammatory Effects : A study investigated the anti-inflammatory and analgesic properties of various pyridazine sulfonamides, including this compound. The results indicated significant reductions in inflammation markers in animal models .
- Mechanism of Action : The mechanism by which this compound exerts its effects involves binding to the active sites of CAs and COX enzymes, where it competes with endogenous substrates due to its structural similarity to these substrates .
Eigenschaften
IUPAC Name |
2,4,6-trimethyl-N-[2-(6-oxopyridazin-1-yl)ethyl]benzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19N3O3S/c1-11-9-12(2)15(13(3)10-11)22(20,21)17-7-8-18-14(19)5-4-6-16-18/h4-6,9-10,17H,7-8H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MWYDXUDWKLXWRM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=C1)C)S(=O)(=O)NCCN2C(=O)C=CC=N2)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19N3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
321.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.














